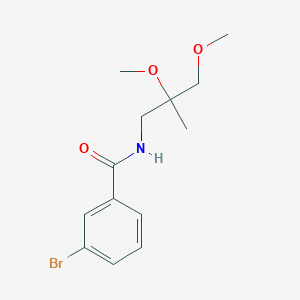

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(18-3,9-17-2)8-15-12(16)10-5-4-6-11(14)7-10/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEPXBNMKMCIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)Br)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide typically involves the reaction of 3-bromobenzoic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of azides or nitriles.

Oxidation: Formation of oxides or ketones.

Reduction: Formation of primary or secondary amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds similar to 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against multi-drug resistant strains of bacteria such as Salmonella Typhi.

| Compound | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 6.25 mg/mL | 17 mm |

| Control Compound A | 12.5 mg/mL | 15 mm |

| Control Compound B | 25 mg/mL | 14 mm |

These findings suggest that the compound could be further developed as a therapeutic agent against resistant bacterial infections .

Inhibitory Effects on Alkaline Phosphatase

The compound has also been studied for its inhibitory effects on alkaline phosphatase, an enzyme involved in various physiological processes. In vitro studies revealed that it has a high inhibitory potential, with an IC50 value indicating strong activity compared to other tested compounds .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods including Suzuki coupling reactions. The ability to modify its structure leads to the development of new derivatives with enhanced biological activities.

Case Study: Synthesis via Suzuki Coupling

A recent study detailed the synthesis of several derivatives using aryl boronic acids and palladium catalysts, achieving moderate to good yields (60-85%). This method allows for the creation of compounds that may possess improved pharmacological profiles .

Potential for Cardiovascular Applications

Benzamide compounds have been implicated as intermediates in the synthesis of cardiovascular drugs. The structural characteristics of this compound position it as a potential candidate for further exploration in cardiovascular therapeutic development .

Future Research Directions

Further research is needed to explore:

- The mechanism of action of this compound against specific bacterial strains.

- The synthesis of new derivatives with better efficacy and lower toxicity.

- Clinical trials to evaluate safety and effectiveness in human subjects.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly alter molecular weight, polarity, and hydrogen-bonding capacity. Below is a comparative analysis:

Key Observations:

- Bromine Position : The 3-bromo substitution (target compound, ) vs. 5-bromo () affects electronic distribution and steric interactions.

- Amine Substituents: The dimethoxy-2-methylpropyl group (target) contrasts with imidazolyl (), dimethylaminopropyl (), and hydroxypropyl (), altering hydrogen-bonding capacity and solubility.

Biological Activity

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 371.27 g/mol

- Appearance : Light yellow solid

- Melting Point : Ranges from 51°C to 53°C

- Solubility : Slightly soluble in solvents like acetone, dimethyl sulfoxide, and methanol.

Biological Activities

Research indicates that benzamide derivatives, including this compound, exhibit a variety of biological activities:

- Anticancer Activity :

- Enzyme Inhibition :

- Neuroprotective Effects :

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Bromination : Introduction of the bromine atom at the meta position of the benzene ring.

- Alkylation : The dimethoxy-2-methylpropyl group is introduced through alkylation reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity and yield.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromo-N-(4-chloro-2-methoxyphenyl)benzamide | Structure | Contains a chloro substituent; different biological activity patterns |

| N-(4-Methylphenyl)-N-(2-bromoethyl)benzamide | Structure | Lacks methoxy groups; potentially different pharmacological effects |

| 4-Bromo-N-(4-methoxyphenyl)benzamide | Structure | Contains a methoxy group but lacks branched alkyl chains; different solubility and reactivity profiles |

The presence of both bromine and branched alkyl chains in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies highlight the efficacy of benzamide derivatives:

- A study demonstrated that modifications in the benzamide structure led to enhanced selectivity for specific cancer cell lines, indicating that structural variations can significantly impact biological outcomes .

- Another investigation into neuroprotective properties showed that certain derivatives could reduce inflammation markers in animal models of Alzheimer's disease, suggesting potential therapeutic applications .

Q & A

Basic: What are the recommended methods for synthesizing 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves coupling 3-bromobenzoic acid derivatives with 2,3-dimethoxy-2-methylpropylamine. A validated approach includes:

- Step 1 : Activation of the carboxylic acid using reagents like EDCI/HOBt or T3P (propane phosphonic acid anhydride) in dichloromethane (DCM) at 0–25°C .

- Step 2 : Purification via reverse-phase HPLC with a C18 column (e.g., Kinetex EVO C18), using a gradient of water (+0.04% TFA) and acetonitrile (+0.02% TFA) at 40°C and 0.8 mL/min flow rate .

- Validation : Confirm purity (>95%) using LC-MS (ESI+) and compare retention times with standards. NMR (¹H, ¹³C) should match literature data for analogous benzamides, e.g., δ 7.69–7.72 ppm (aromatic protons) and δ 166.2 ppm (amide carbonyl) .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (part of the SHELX suite) is standard for small-molecule refinement. It handles anisotropic displacement parameters and resolves twinning via the TWIN/BASF commands .

- Validation : Check R-factor convergence (R1 < 0.05) and validate geometry with PLATON. For example, bond lengths should align with expected values (C=O: ~1.22 Å, C-Br: ~1.90 Å) .

Advanced: How can researchers resolve discrepancies in NMR data for structurally similar benzamides?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Variable Temperature NMR : Identify broadening signals due to rotameric equilibria (e.g., amide bond rotation).

- 2D Experiments : Use HSQC and HMBC to resolve overlapping aromatic signals. For example, HMBC correlations between amide carbonyl (δ 166 ppm) and adjacent protons confirm substitution patterns .

- Cross-Validation : Compare with DFT-calculated chemical shifts (e.g., using Gaussian09) for low-energy conformers .

Advanced: What strategies optimize the synthesis yield of this compound under scale-up conditions?

Methodological Answer:

- Reagent Selection : Replace EDCI/HOBt with T3P for higher efficiency and reduced side products .

- Solvent Optimization : Use THF instead of DCM to improve solubility of the bulky 2,3-dimethoxy-2-methylpropylamine.

- Process Monitoring : Employ in-situ IR to track amide bond formation (disappearance of ~1700 cm⁻¹ carboxylic acid peak).

- Scale-Up : Transition from column chromatography to fractional crystallization (e.g., using ethyl acetate/hexane) for cost efficiency .

Advanced: How can computational tools aid in designing derivatives for AMPA receptor modulation?

Methodological Answer:

- Hybridization Strategy : Combine structural motifs from benzamide-based modulators (e.g., 3-bromo substitution) with thiophene amides to enhance binding affinity. Molecular docking (AutoDock Vina) into the AMPA receptor GluA2 ligand-binding domain (PDB: 3H6V) predicts key interactions, such as halogen bonding with Thr686 .

- Synthetic Feasibility : Use AI-driven platforms (e.g., ChemSpider’s retrosynthesis tool) to prioritize routes with commercially available building blocks .

Advanced: What analytical challenges arise in characterizing this compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C. Monitor via LC-MS for hydrolysis of the amide bond (expected degradation product: 3-bromobenzoic acid, m/z 199/201) .

- Mass Spectrometry : Use high-resolution Q-TOF to distinguish isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) and confirm degradation pathways .

Advanced: How can researchers address low solubility in aqueous media for in vitro assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.